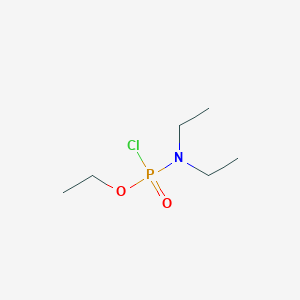
Cyclopentane-1,1-dimethanol, dicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentane-1,1-dimethanol, dicarbamate is a chemical compound with the molecular formula C₉H₁₆N₂O₄ It is known for its unique structure, which includes a cyclopentane ring substituted with two methanol groups and two carbamate groups
準備方法
Synthetic Routes and Reaction Conditions
Cyclopentane-1,1-dimethanol, dicarbamate can be synthesized through a multi-step process. One common method involves the reaction of cyclopentane-1,1-dimethanol with phosgene to form the corresponding chloroformate intermediate. This intermediate is then reacted with ammonia or an amine to yield the dicarbamate product. The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Cyclopentane-1,1-dimethanol, dicarbamate undergoes various chemical reactions, including:
Oxidation: The methanol groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The carbamate groups can be reduced to form amines.
Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Cyclopentane-1,1-dicarboxylic acid.
Reduction: Cyclopentane-1,1-dimethanol, diamine.
Substitution: Halogenated cyclopentane derivatives.
科学的研究の応用
Cyclopentane-1,1-dimethanol, dicarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of cyclopentane-1,1-dimethanol, dicarbamate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The exact mechanism can vary depending on the specific application and the target molecule.
類似化合物との比較
Cyclopentane-1,1-dimethanol, dicarbamate can be compared with other similar compounds, such as:
Cyclopentane-1,1-dimethanol: Lacks the carbamate groups, making it less reactive in certain chemical reactions.
Cyclopentane-1,1-dicarboxylic acid: Contains carboxylic acid groups instead of carbamates, leading to different chemical properties and reactivity.
Cyclopentane-1,1-dimethanol, diamine: Contains amine groups instead of carbamates, which can affect its biological activity and chemical reactivity.
The uniqueness of this compound lies in its combination of methanol and carbamate groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
特性
CAS番号 |
25451-50-7 |
|---|---|
分子式 |
C9H16N2O4 |
分子量 |
216.23 g/mol |
IUPAC名 |
[1-(carbamoyloxymethyl)cyclopentyl]methyl carbamate |
InChI |
InChI=1S/C9H16N2O4/c10-7(12)14-5-9(3-1-2-4-9)6-15-8(11)13/h1-6H2,(H2,10,12)(H2,11,13) |
InChIキー |
OMRAPVPZNVLTSF-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(COC(=O)N)COC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



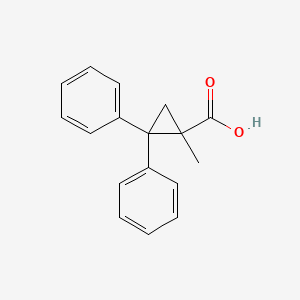
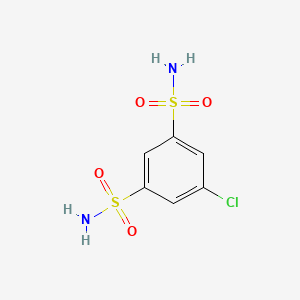
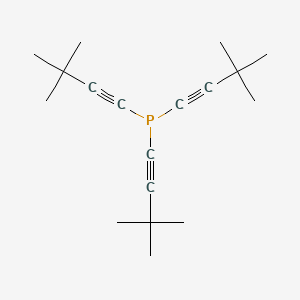


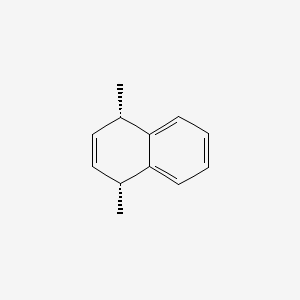
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane](/img/structure/B14700509.png)
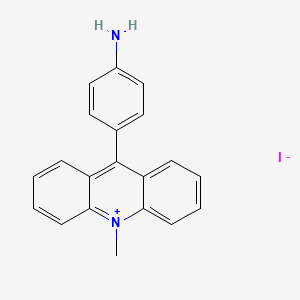
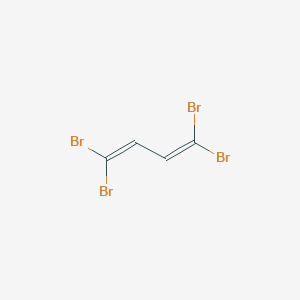
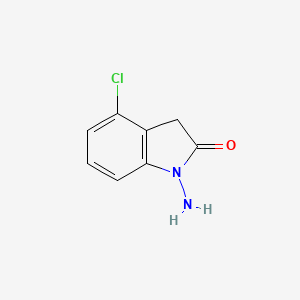
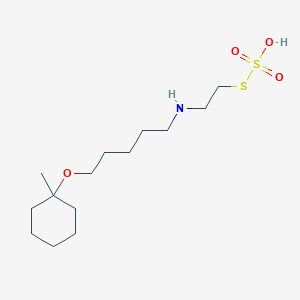
![1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14700534.png)
